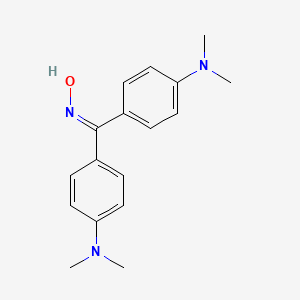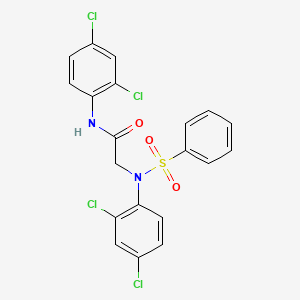
Benzophenone, 4,4'-bis(dimethylamino)-, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzophenone, 4,4’-bis(dimethylamino)-, oxime is a chemical compound known for its unique structure and properties. It is a derivative of benzophenone, where the 4,4’-positions on the benzene rings are substituted with dimethylamino groups, and the carbonyl group is converted to an oxime. This compound is often used in various scientific research and industrial applications due to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzophenone, 4,4’-bis(dimethylamino)-, oxime typically involves the following steps:
Formation of Benzophenone, 4,4’-bis(dimethylamino)-: This is achieved by the reaction of dimethylaniline with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Conversion to Oxime: The benzophenone derivative is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzophenone, 4,4’-bis(dimethylamino)-, oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it back to the parent benzophenone derivative.
Substitution: The dimethylamino groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Benzophenone, 4,4’-bis(dimethylamino)-.
Substitution: Various substituted benzophenone derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Benzophenone, 4,4’-bis(dimethylamino)-, oxime is utilized in several scientific research fields:
Chemistry: Used as a photoinitiator in polymerization reactions and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and as a stabilizer in plastics.
Mécanisme D'action
The mechanism of action of Benzophenone, 4,4’-bis(dimethylamino)-, oxime involves its ability to absorb light and generate reactive species. In photoinitiation, it absorbs UV light and undergoes a photochemical reaction to produce free radicals, which initiate polymerization. In biological systems, it can interact with enzymes and proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: The parent compound without dimethylamino or oxime groups.
4,4’-Bis(dimethylamino)benzophenone: Lacks the oxime group.
4,4’-Bis(diethylamino)benzophenone: Similar structure but with diethylamino groups instead of dimethylamino.
Uniqueness
Benzophenone, 4,4’-bis(dimethylamino)-, oxime is unique due to the presence of both dimethylamino and oxime groups, which confer distinct chemical reactivity and properties. This makes it particularly useful in applications requiring specific photochemical or biochemical interactions.
Propriétés
| 1714-51-8 | |
Formule moléculaire |
C17H21N3O |
Poids moléculaire |
283.37 g/mol |
Nom IUPAC |
N-[bis[4-(dimethylamino)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C17H21N3O/c1-19(2)15-9-5-13(6-10-15)17(18-21)14-7-11-16(12-8-14)20(3)4/h5-12,21H,1-4H3 |
Clé InChI |
RHVSVZXFVMCNAT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11543683.png)
![O-{4-[(3-bromophenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate](/img/structure/B11543698.png)
acetyl}hydrazinylidene)-N-(2-methoxybenzyl)butanamide](/img/structure/B11543705.png)
![2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11543710.png)
![2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11543713.png)

![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11543727.png)
![N-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11543732.png)
![2-(2-cyanophenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide](/img/structure/B11543744.png)
![4-[(Z)-(2-{4-(azepan-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-bromobenzene-1,3-diol](/img/structure/B11543749.png)
![1-[3'-(4-Chlorophenyl)-2-phenyl-4-[4-(propan-2-YL)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-YL]ethan-1-one](/img/structure/B11543750.png)
![2-[5-(Hydroxymethyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl]phenol](/img/structure/B11543758.png)


